![molecular formula C21H25N3O2S B2364758 N-(2-(1-metil-7-oxo-1H-pirrolo[2,3-c]piridin-6(7H)-il)etil)-2-(4-(isopropiltio)fenil)acetamida CAS No. 2034378-29-3](/img/structure/B2364758.png)
N-(2-(1-metil-7-oxo-1H-pirrolo[2,3-c]piridin-6(7H)-il)etil)-2-(4-(isopropiltio)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" is a complex organic molecule with diverse applications in various fields of scientific research. It is known for its unique structural features that provide it with specific chemical properties, making it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
Biologically, it may be used in studies investigating cellular pathways and enzyme interactions due to its specific binding properties.
Medicine
In medicine, this compound could serve as a lead compound in drug discovery, potentially exhibiting pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrial applications might include its use in the manufacture of specialty chemicals, agrochemicals, or materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" typically involves several steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The synthetic route may begin with the synthesis of the 4-(isopropylthio)phenyl derivative, followed by the introduction of the acetamide group and the attachment of the pyrrolo[2,3-c]pyridin-6(7H)-yl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous flow processes. Industrial methods aim for efficiency, scalability, and cost-effectiveness, often employing advanced technologies and automation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: It can be oxidized under mild or strong oxidizing agents, leading to the formation of specific oxidation products.
Reduction: It can also be reduced, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, and acetonitrile are common solvents used in these reactions.
Catalysts: Palladium on carbon (Pd/C), platinum (Pt) for hydrogenation reactions.
Major Products Formed
The major products formed depend on the specific reactions carried out. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or hydrocarbons.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved in its mechanism of action might include signal transduction pathways, gene expression regulation, or metabolic pathways. Detailed studies on its binding affinities and kinetics can provide insights into its precise mode of action.
Comparación Con Compuestos Similares
Unique Features
What sets "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" apart from similar compounds is its specific combination of functional groups and their spatial arrangement, which impart distinct chemical and biological properties.
Similar Compounds
2-(4-methylthiophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
2-(4-isopropylphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
2-(4-(isopropylthio)phenyl)-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
By comparing these compounds, researchers can identify structure-activity relationships and explore the effects of slight modifications on the compound's properties.
Hope this article meets your requirements
Propiedades
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15(2)27-18-6-4-16(5-7-18)14-19(25)22-10-13-24-12-9-17-8-11-23(3)20(17)21(24)26/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQKFTHPFUMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)
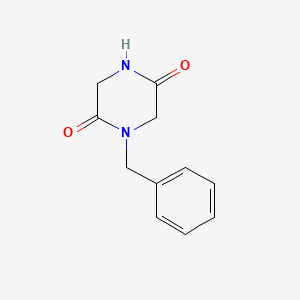
![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)
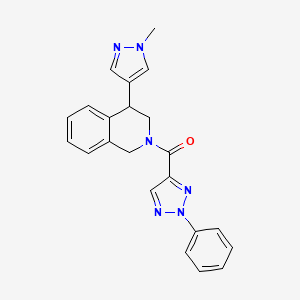
![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2364684.png)
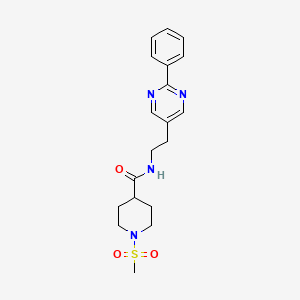
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)
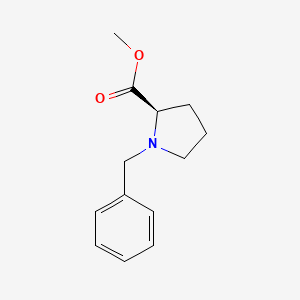
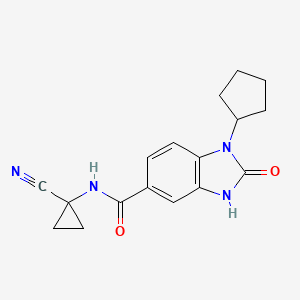
![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)
![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)
